(-)-Epibatidine dihydrochloride

Description

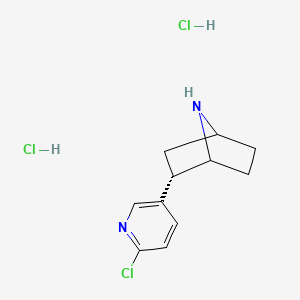

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15Cl3N2 |

|---|---|

Molecular Weight |

281.6 g/mol |

IUPAC Name |

(2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride |

InChI |

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8?,9-,10?;;/m0../s1 |

InChI Key |

DGNNWUINALNROG-SXOKBOPCSA-N |

Isomeric SMILES |

C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action at Nicotinic Acetylcholine Receptors Nachrs

Direct Agonism and Binding Characteristics

(-)-Epibatidine dihydrochloride (B599025) exerts its potent effects primarily through direct agonism at various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. wikipedia.orgnih.gov Its binding characteristics are notable for their high affinity and, in some cases, selectivity for specific nAChR subtypes. wikipedia.orgnih.gov

Affinity and Potency Across nAChR Subtypes

The interaction of (-)-epibatidine with nAChRs is not uniform across all subtypes. Its affinity and potency vary significantly, which underlies its complex pharmacological profile.

High Affinity for α4β2 Nicotinic Acetylcholine Receptors

(-)-Epibatidine demonstrates an exceptionally high affinity for the α4β2 nAChR subtype, which is abundantly expressed in the brain. nih.gov The reported inhibition constant (Ki) for epibatidine (B1211577) at α4β2 receptors is in the picomolar range, approximately 40 pM, indicating a very tight binding interaction. nih.gov This high affinity is a key determinant of its potent central nervous system effects. nih.govopenaccessgovernment.org Research has also identified both high-affinity (Kd ≈ 10 pM) and low-affinity (Kd ≈ 1-10 nM) binding sites for epibatidine on α4β2 nAChRs, suggesting complex binding kinetics that may be relevant to the receptor's structure and synthesis. nih.govnih.gov

Interaction with α3β4 and α7 Nicotinic Acetylcholine Receptors

(-)-Epibatidine also binds to other nAChR subtypes, including α3β4 and α7, though generally with lower affinity than for α4β2. wikipedia.orgnih.gov The α3β4 subtype is primarily located in the autonomic ganglia, and epibatidine's interaction with these receptors contributes to its peripheral effects. nih.gov For the α7 nAChR subtype, the affinity of epibatidine is considerably lower, with a reported Ki of about 20 nM. wikipedia.orgnih.gov Despite the lower affinity, epibatidine still acts as a potent agonist at α7 receptors. oup.com Studies using transfected SH-EP1 cells have shown that human α7-nAChRs exhibit picomolar affinity for [3H]-epibatidine, with a Kd value of approximately 0.6 nM, highlighting its utility as a probe for this receptor subtype as well. nih.gov

Comparative Analysis with Nicotine (B1678760) and Other nAChR Agonists

When compared with nicotine, the prototypical nAChR agonist, (-)-epibatidine exhibits significantly higher affinity and potency. oup.com The affinity of epibatidine for brain nAChRs can be 20 to 50 times higher than that of nicotine. nih.gov Specifically at the α4β2 receptor, epibatidine's affinity is about 20 times greater than nicotine's. oup.com This translates to a much greater potency, with some reports suggesting epibatidine is around 200 times more potent than nicotine as an agonist at this subtype. oup.com The responses of the mesolimbic and nigrostriatal dopaminergic systems to the two agonists also differ, with epibatidine preferentially stimulating the nigrostriatal system. nih.gov

Interactive Data Table: Affinity of (-)-Epibatidine and Nicotine at nAChR Subtypes

| Compound | nAChR Subtype | Affinity (Ki) |

| (-)-Epibatidine | α4β2 | ~40 pM nih.gov |

| (-)-Epibatidine | α7 | ~20 nM nih.gov |

| (-)-Epibatidine | α3-containing (human) | ~0.6 pM nih.gov |

| Nicotine | α4β2 | ~1 nM oup.com |

| Nicotine | α7 | ~1-2 µM oup.com |

Radioligand Binding Studies: Methodologies and Findings

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands like (-)-epibatidine with their receptors. These studies provide crucial data on binding affinity (Ki or Kd) and receptor density (Bmax).

Utilization of [3H]-Epibatidine in Receptor Characterization

The tritiated form of epibatidine, [3H]-epibatidine, is a widely used radioligand for studying nAChRs due to its very high affinity and low non-specific binding. nih.gov In these assays, membrane preparations from tissues or cells expressing nAChRs are incubated with [3H]-epibatidine. nih.govnih.gov The amount of radioactivity bound to the membranes is then measured to determine the binding parameters.

Methodologies often involve saturation binding experiments, where increasing concentrations of [3H]-epibatidine are used to determine the Kd and Bmax. nih.gov Competition binding assays are also common, where a fixed concentration of [3H]-epibatidine is co-incubated with varying concentrations of an unlabeled competing ligand to determine the competitor's Ki value. researchgate.net These studies have been instrumental in mapping the distribution of nAChR subtypes in the brain and characterizing the pharmacological profiles of numerous nicotinic compounds. nih.govnih.gov For instance, studies in rat forebrain homogenates using [3H]-epibatidine identified two distinct binding sites with high affinities of 15 pM and 360 pM. nih.gov

Interactive Data Table: [3H]-Epibatidine Binding Parameters in Different Tissues

| Tissue/Cell Line | Receptor Subtype(s) | Kd | Bmax |

| Rat Forebrain | Neuronal nAChRs | 15 pM & 360 pM nih.gov | Not Specified |

| Bovine Adrenal Medulla | α3β4* nAChRs | 0.5 nM nih.gov | Not Specified |

| Human SH-EP1 cells (transfected) | human α7-nAChRs | ~0.6 nM nih.gov | ~1 pmol/mg protein nih.gov |

| Rat Brain | Single population of sites | 8 ± 2 pM | Not Specified |

Application of [¹²⁵I]-Epibatidine for Novel Subtype Identification

The radioiodinated form of epibatidine, [¹²⁵I]-Epibatidine, is a crucial tool for the discovery and characterization of nicotinic acetylcholine receptor (nAChR) subtypes due to its high affinity and low non-specific binding. nih.govnih.govmdpi.com Its high specific activity makes it an exceptionally useful ligand for investigating the properties of scarce nAChR subtypes that are difficult to study with other radioligands. nih.gov

Researchers have utilized [¹²⁵I]-Epibatidine to label and characterize novel nAChR subtypes in various brain regions. nih.govnih.gov For instance, studies in mouse brain homogenates revealed that while the binding of [¹²⁵I]-Epibatidine appeared to be to a single site, inhibition of this binding by other nicotinic agents like A85380, cytisine, and (-)-nicotine was biphasic. nih.govnih.gov This suggests the presence of multiple nAChR subtypes. nih.govnih.gov

A key application of [¹²⁵I]-Epibatidine has been in differentiating these subtypes. By using selective compounds like A85380, researchers can isolate and study specific populations of epibatidine binding sites. nih.gov For example, A85380-resistant [¹²⁵I]-Epibatidine binding sites have been identified in the mouse inferior colliculus, interpeduncular nucleus, and olfactory bulb. nih.govnih.gov The pharmacological profile of these resistant sites is distinct from those of well-characterized nAChRs, such as the high-affinity α4β2 and α7 subtypes, indicating that they represent a novel nAChR population in the brain. nih.govnih.gov This demonstrates the utility of [¹²⁵I]-Epibatidine, in conjunction with selective pharmacology, to identify and characterize previously unknown native nAChR subtypes. nih.gov

Activation Kinetics and Receptor Desensitization Properties

(-)-Epibatidine is recognized as one of the most potent known agonists for nAChRs. sigmaaldrich.com Its interaction with these receptors is characterized by strong activation, which is then followed by a period of receptor desensitization, where the receptor becomes unresponsive to further stimulation. sigmaaldrich.comnih.gov

Rapid Agonist-Induced Desensitization

Epibatidine is a powerful activator of nAChRs, including those that mediate fast synaptic transmission. drugbank.com However, this potent agonistic action is closely followed by a rapid desensitization of the receptor. This phenomenon is a key feature of its activation kinetics. The α7 nAChR subtype, in particular, is known for its fast desensitization kinetics. drugbank.com The rapid onset of desensitization is a protective mechanism that prevents overstimulation of the receptor in the continued presence of a potent agonist like epibatidine.

Receptor Selectivity and Off-Target Interactions

Minimal Activity at Opioid, Muscarinic, Adrenergic, and Dopamine (B1211576) Receptors

Extensive research has demonstrated that epibatidine exhibits a high degree of selectivity for nAChRs. nih.gov Studies have shown that it has little to no significant activity at a wide range of other central receptors. nih.gov This includes opioid, muscarinic, adrenergic, and dopamine receptors. nih.govoup.com The analgesic effects of epibatidine are not blocked by opioid antagonists like naloxone, confirming that its mechanism of action is independent of the opioid system. mdpi.comnih.gov While some low affinity for muscarinic acetylcholine receptors has been noted, its binding profile suggests it acts as an antagonist at this site. oup.com The high specificity for nAChRs over these other receptor types is a critical aspect of its pharmacological characterization.

Table 1: Receptor Selectivity Profile of (-)-Epibatidine

| Receptor Family | Interaction Level | Reference |

|---|---|---|

| Nicotinic Acetylcholine | High-affinity agonist | nih.govnih.gov |

| Opioid | Little to no activity | mdpi.comnih.govoup.com |

| Muscarinic Acetylcholine | Low affinity, likely antagonistic | nih.govoup.com |

| Adrenergic | Little to no activity | nih.govoup.com |

Exploration of Potential 5-HT₃ Receptor Antagonism

Contrary to its minimal interaction with many other receptors, studies have revealed a significant interaction between epibatidine and the serotonin (B10506) type 3 (5-HT₃) receptor. nih.govnih.gov Research indicates that epibatidine binds with high affinity to 5-HT₃ receptors and functions as a competitive antagonist. nih.govnih.gov

In studies using rat brain membranes, it was found that nicotine could only block about 75% of [¹²⁵I]-epibatidine binding, with the remaining 25% being blocked by ligands specific for the 5-HT₃ receptor. nih.govnih.gov Further experiments showed that epibatidine competitively inhibits serotonin-induced currents at both native 5-HT₃ receptors in neuroblastoma cells and recombinant 5-HT₃A receptors. nih.govnih.gov Although its affinity for 5-HT₃ receptors is approximately three orders of magnitude lower than for high-affinity nAChRs, this interaction is significant. nih.gov This finding suggests that 5-HT₃ receptors are a previously uncharacterized high-affinity binding site for epibatidine and that some of the physiological effects attributed solely to nAChR activation may need to be re-evaluated in light of its 5-HT₃ receptor antagonism. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (-)-Epibatidine dihydrochloride |

| [¹²⁵I]-Epibatidine |

| Acetylcholine |

| A85380 |

| Cytisine |

| (-)-Nicotine |

| Naloxone |

| Serotonin |

| Mecamylamine (B1216088) |

| Suxamethonium |

| MDL72222 |

Structural Basis of Receptor Recognition

The recognition of (-)-Epibatidine by nAChRs is a highly specific process governed by the three-dimensional structure of the receptor's binding site. This site is not a rigid entity but a flexible pocket that can accommodate various ligands, with its specific composition of amino acid residues determining the affinity and selectivity for each.

Ligand-Receptor Interactions and Binding Site Conformations

The agonist binding sites of nAChRs are located at the interface between two adjacent subunits. nih.gov This region forms a hydrophobic cavity created by the convergence of six loops of amino acids: Loops A, B, and C from the principal subunit and Loops D, E, and F from the complementary subunit. nih.gov The high affinity of epibatidine for nAChRs is attributed to a series of specific interactions within this pocket.

Co-crystallization studies with the acetylcholine-binding protein (AChBP), a soluble homologue of the nAChR ligand-binding domain, have provided significant insights into these interactions. nih.govnih.gov These studies, along with mutagenesis experiments on nAChR subunits, have identified key amino acid residues that are critical for epibatidine binding. For instance, in the α7 nAChR, several aromatic residues, including W53, Y91, W145, Y184, and Y191, are essential. nih.govnih.gov Mutation of these residues to cysteine has been shown to abolish [3H]epibatidine binding, highlighting their importance in forming a stable complex with the ligand. nih.govnih.gov The interaction is thought to involve a cation-π interaction between the protonated nitrogen of epibatidine and the electron-rich aromatic face of a key tryptophan residue (W145 in α7) within the binding pocket. nih.gov

The binding of epibatidine is not uniform across all nAChR subtypes. It exhibits particularly high affinity for the α4β2 subtype, with Ki values in the picomolar range. doi.orgresearchgate.net Its affinity for the α7 subtype is considerably lower, approximately 300-fold less than for α4β2. doi.org Furthermore, research on the Torpedo nAChR, a model for muscle-type receptors, suggests a more complex binding scenario, with evidence for four epibatidine binding sites per receptor molecule, characterized by two classes of sites with significantly different affinities (approximately 15 nM and 1 µM). researchgate.net This heterogeneity suggests that the conformation of the binding site can vary, potentially influenced by the subunit composition and the functional state of the receptor (e.g., resting, active, or desensitized). nih.gov

Table 1: Effect of Amino Acid Mutations in the α7 nAChR on [3H]epibatidine Affinity

| Residue Mutated | Effect on Epibatidine Affinity | Reference |

|---|---|---|

| W53C | Abolished | nih.govnih.gov |

| Y91C | Abolished | nih.govnih.gov |

| N104C | Abolished | nih.govnih.gov |

| W145C | Abolished | nih.govnih.gov |

| Y184C | Abolished | nih.govnih.gov |

| Y191C | Abolished | nih.govnih.gov |

| C186A / C187A | Reduced | nih.govnih.gov |

| Q114C | Increased | nih.govnih.gov |

| S144C | Increased | nih.govnih.gov |

| Q55C, L106C, L116C, T146C, D160C, S162C | Unaffected | nih.govnih.gov |

Stereochemical Considerations in nAChR Activation

Epibatidine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the naturally occurring (+)-epibatidine and the synthetic (-)-epibatidine. The stereochemistry of the molecule plays a significant role in its interaction with the chiral environment of the nAChR binding site.

Research has shown that both the (+) and (-) enantiomers of epibatidine bind with high affinity to nicotinic receptors in the brain. nih.gov However, there are subtle but important differences in their binding affinities and functional potencies. In competitive binding assays using rat brain membranes, the (+)-enantiomer displays a slightly higher affinity (Ki = 0.045 nM) compared to the (-)-enantiomer (Ki = 0.058 nM). nih.gov

This difference in affinity translates to a difference in biological activity. The (+)-enantiomer is approximately twice as potent as the (-)-enantiomer in producing an analgesic effect in mice. nih.gov In functional assays measuring sodium influx in PC-12 cells, which express ganglionic-type nAChRs, both enantiomers are potent agonists, with the (+)-form again showing slightly higher potency (EC50 = 72 nM) than the (-)-form (EC50 = 111 nM). nih.gov Furthermore, studies on muscle-type nAChRs found in medulloblastoma TE671 cells revealed that (-)-epibatidine is about five times less potent as an agonist compared to the (+)-enantiomer at these specific receptors. nih.gov This stereoselectivity underscores the precise three-dimensional complementarity required between the ligand and the receptor for optimal binding and activation. The subtle variations in how each enantiomer fits into the binding pocket can lead to significant differences in the efficacy of receptor activation.

Table 2: Comparison of Epibatidine Enantiomers

| Parameter | (+)-Epibatidine | (-)-Epibatidine | Reference |

|---|---|---|---|

| Binding Affinity (Ki, rat brain) | 0.045 nM | 0.058 nM | nih.gov |

| Analgesic Potency (ED50, mice) | ~1.5 µg/kg | ~3.0 µg/kg | nih.gov |

| Functional Potency (EC50, PC-12 cells) | 72 nM | 111 nM | nih.gov |

Synthetic Chemistry and Enantioselective Approaches to Epibatidine

Development of Total Synthesis Methodologies

Epibatidine (B1211577), a novel alkaloid, was first isolated in 1974 by John W. Daly from the skin of the Ecuadorian poison frog, Epipedobates tricolor wikipedia.orgthescipub.com. However, its unique 7-azabicyclo[2.2.1]heptane structure was not fully elucidated until 1992 wikipedia.orgthescipub.comacs.org. The discovery of its remarkable analgesic potency, estimated to be 200 to 400 times greater than that of morphine, combined with its natural scarcity, spurred intense interest within the synthetic organic chemistry community thescipub.comacs.orgnih.gov. The frog's protected status and its inability to produce the toxin when raised in captivity further underscored the need for laboratory synthesis to enable biological evaluation wikipedia.orgthescipub.com.

Chiral Purity and Enantiomer-Specific Research

The availability of enantiomerically pure epibatidine has enabled detailed investigations into the pharmacological effects of each isomer. Studies in animal models have revealed subtle but significant differences. For instance, a hot-plate assay in mice indicated that the natural (+)-enantiomer is approximately twice as potent as an analgesic compared to the (-)-enantiomer, with an effective dose (ED50) of about 1.5 µg/kg following intraperitoneal injection for the (+) form nih.gov.

However, other studies have reported less pronounced differences. Using a tail-flick test in mice, researchers found that both enantiomers displayed potent antinociceptive activity with very similar ED50 values after subcutaneous administration: 6.1 µg/kg for L-(-)-epibatidine and 6.6 µg/kg for D-(+)-epibatidine nih.gov. This particular study also noted no significant enantioselectivity for other physiological effects, such as reductions in locomotor activity and body temperature nih.gov. In all cases, the analgesic effects of both enantiomers were effectively blocked by the nicotinic antagonist mecamylamine (B1216088) and were not affected by the opioid antagonist naloxone, confirming that epibatidine's mechanism of action is mediated by nicotinic receptors and is distinct from that of opioids nih.govnih.gov.

Epibatidine functions as a highly potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govsigmaaldrich.com. Investigations into the binding affinity of the individual enantiomers reveal that both bind with exceptionally high and nearly identical affinity to the primary nicotinic receptor subtype in the brain, α4β2 mdpi.comoup.com. Studies using radioligand binding assays with [3H]nicotine in rat brain membranes reported dissociation constants (Ki) of 0.045 nM for (+)-epibatidine and 0.058 nM for (-)-epibatidine nih.gov. Another report confirmed this finding, with Ki values of 54.7 pM for the D-(+) enantiomer and 55.0 pM for the L-(-) enantiomer nih.gov.

While binding affinities to the main target receptor are similar, differences in functional activity and potency at other nAChR subtypes have been observed. In functional assays using pheochromocytoma (PC-12) cells, which express ganglionic-type nAChRs, both enantiomers acted as potent agonists, with EC50 values (the concentration required to elicit a half-maximal response) of 72 nM for (+)-epibatidine and 111 nM for (-)-epibatidine nih.gov. A more significant distinction emerged at muscle-type central nicotinic receptors found in medulloblastoma (TE671) cells, where (-)-epibatidine was found to be approximately five-fold less potent as an agonist than its natural counterpart nih.gov.

Therefore, the absolute configuration of the epibatidine molecule has a minimal effect on its binding affinity for the high-affinity α4β2 nicotinic receptor but can lead to more substantial differences in functional potency and selectivity at other nAChR subtypes.

Interactive Data Tables

Table 1: Comparative Pharmacological Data of Epibatidine Enantiomers

| Parameter | (+)-Epibatidine / D-Epibatidine | (-)-Epibatidine / L-Epibatidine | Receptor/Assay | Source(s) |

| Analgesic Potency (ED₅₀, i.p.) | ~1.5 µg/kg | ~3.0 µg/kg | Hot-plate assay (mice) | nih.gov |

| Analgesic Potency (ED₅₀, s.c.) | 6.6 µg/kg | 6.1 µg/kg | Tail-flick test (mice) | nih.gov |

| Binding Affinity (Kᵢ) | 0.045 nM / 54.7 pM | 0.058 nM / 55.0 pM | [³H]nicotine sites (rat brain) | nih.govnih.gov |

| Functional Activity (EC₅₀) | 72 nM | 111 nM | Ganglionic nAChRs (PC-12 cells) | nih.gov |

| Functional Potency | More potent | ~5-fold less potent | Muscle-type nAChRs (TE671 cells) | nih.gov |

Structure Activity Relationships Sar and Rational Drug Design of Epibatidine Analogs

Elucidation of Nicotinic Pharmacophores

The intense biological activity and distinct structure of epibatidine (B1211577) have made it an ideal template for mapping the pharmacophores of various nAChR subtypes. nih.gov A pharmacophore model essentially outlines the key structural features of a molecule that are responsible for its biological activity.

Key Structural Elements Governing nAChR Affinity

The structure of epibatidine can be deconstructed into two main components: the 7-azabicyclo[2.2.1]heptane core and the 6-chloro-3-pyridyl moiety. nih.govdrugbank.com Both play crucial roles in its high affinity for nAChRs. The basic nitrogen atom within the bicyclic ring system is a key element, forming a cation-π interaction with aromatic residues in the receptor's binding site. nih.gov Specifically, this nitrogen interacts with tryptophan (W148) and tyrosine (Y198) residues in the loop C of the nAChR. nih.gov

The chloropyridine ring also contributes significantly to binding. The chlorine atom and the pyridine (B92270) nitrogen are important for orienting the molecule within the binding pocket and for establishing specific interactions with the receptor. nih.gov The relative positioning of these two components is critical for high-affinity binding.

Influence of Substituents on Receptor Selectivity and Efficacy

Modifications to the epibatidine structure have revealed that even small changes can dramatically alter its affinity and selectivity for different nAChR subtypes, as well as its functional effect (agonist versus antagonist). nih.gov

Replacing the chlorine atom on the pyridine ring with other substituents has been a major area of investigation. For instance, replacing the chlorine with a fluorine atom can modulate activity. frontierspartnerships.org The position of the nitrogen atom within the aromatic ring is also a critical determinant of subtype selectivity. nih.gov Shifting the nitrogen's position can significantly change the compound's activity profile.

Furthermore, substitutions on the 7-azabicyclo[2.2.1]heptane ring have been explored. For example, the synthesis of 1-substituted epibatidine analogs has been undertaken to investigate their potential as selective α4β2 nAChR ligands. rsc.org

Design and Synthesis of Epibatidine-Derived Analogs

The insights gained from SAR studies have fueled the design and synthesis of numerous epibatidine analogs with the goal of separating the analgesic effects from the toxic side effects.

Development of Selective Agonists (e.g., ABT-594, Epiboxidine)

One of the most notable epibatidine analogs is ABT-594 (tebanicline). nih.gov Developed by Abbott Laboratories, ABT-594 is a potent and selective agonist for the α4β2 nAChR subtype. nih.gov It demonstrated significant analgesic effects in preclinical studies, but its development was halted due to adverse effects. nih.gov

Epiboxidine is another important analog where the chloropyridine ring of epibatidine is replaced by an isoxazole (B147169) ring. This bioisosteric replacement resulted in a compound with reduced toxicity while retaining significant, albeit lower, analgesic potency compared to epibatidine. nih.gov Epiboxidine also showed a greater affinity for the α4β2 subtype over other nAChRs. nih.gov

| Compound | Key Structural Change | nAChR Subtype Selectivity | Reference |

| ABT-594 (Tebanicline) | Azetidinylmethoxy-substituted chloropyridine | Preferential for α4β2 | nih.gov |

| Epiboxidine | Isoxazole ring replaces chloropyridine | Greater affinity for α4β2 | nih.gov |

Bioisosteric Replacements for Modulating Receptor Interactions

Bioisosteric replacement is a key strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. cambridgemedchemconsulting.comnih.gov In the context of epibatidine, this has been a fruitful approach.

The replacement of the chloropyridine ring with other heterocyclic systems, as seen with epiboxidine, is a prime example. nih.gov Other bioisosteric modifications have included the substitution of the amide group in related compounds with thioamides, selenoamides, or triazoles to explore the impact on activity. mdpi.com The goal of these replacements is to fine-tune the electronic and steric properties of the ligand to achieve more selective interactions with specific nAChR subtypes. cambridgemedchemconsulting.com

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques have become indispensable in the study of epibatidine and its analogs. By simulating the interactions between these small molecules and their biological targets, researchers can predict binding affinities, identify key structural features for activity, and rationalize experimental findings. This section delves into two powerful computational methods that have been instrumental in elucidating the SAR of epibatidine analogs: three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking and dynamics simulations.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a cornerstone of modern drug design, enabling the correlation of the biological activity of a series of compounds with their 3D molecular properties. For epibatidine analogs, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to build predictive models.

These models are generated by aligning a set of structurally related compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). The resulting data is then subjected to partial least squares (PLS) analysis to derive a mathematical equation that relates the field values to the observed biological activities.

A notable study in this area focused on a series of epibatidine-related compounds targeting the (α4)2(β2)3 nAChR subtype. The researchers developed statistically significant CoMFA and CoMSIA models with good predictive power. The contour maps generated from these models highlighted the critical regions around the ligand where steric bulk, positive or negative electrostatic potential, and other properties would either enhance or diminish binding affinity. This information is invaluable for rationally designing new analogs with improved potency and selectivity.

Table 1: Statistical Results of a 3D-QSAR Study on Epibatidine Analogs for the (α4)2(β2)3 nAChR

| Parameter | CoMFA Model | CoMSIA Model |

| q² (cross-validated r²) | 0.692 | 0.701 |

| r² (non-cross-validated r²) | 0.928 | 0.899 |

| Number of Components | 3 | 3 |

This table presents the statistical validation parameters for CoMFA and CoMSIA models developed for a set of epibatidine analogs. The high q² and r² values indicate robust and predictive models.

Molecular Docking and Dynamics Simulations with nAChR Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method has been extensively used to study the binding of epibatidine and its analogs to various nAChR subtypes. Since the high-resolution crystal structure of many nAChR subtypes remains elusive, homology models based on related proteins like the acetylcholine-binding protein (AChBP) are often utilized.

Docking studies have revealed that epibatidine can adopt different binding orientations within the aromatic-rich binding pocket at the interface of nAChR subunits. These orientations are stabilized by a network of interactions, including cation-π interactions between the protonated nitrogen of epibatidine and tryptophan residues in the binding site, as well as hydrogen bonds. For instance, studies on the α7 nAChR have identified key amino acid residues, such as Trp149, Tyr195, and Cys190/Cys191, as being crucial for binding.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the conformational changes induced in the receptor upon ligand binding, and the role of solvent molecules. A simulation of epibatidine with a homology model of the human α7 nAChR demonstrated the stability of the bound complex over a microsecond timescale. Such simulations are critical for validating docking results and for gaining a more realistic understanding of the binding process.

Table 2: Key Interacting Residues and Simulation Parameters for Epibatidine at nAChRs

| nAChR Subtype | Key Interacting Residues | Simulation Software | Force Field | Simulation Time |

| α7 | Trp53, Tyr91, Trp145, Tyr184, Tyr191 | NAMD | CHARMM27 | 1 µs |

| α4β2 | Not explicitly detailed in a single comprehensive study | Not specified | Not specified | Not specified |

This table summarizes key amino acid residues involved in the binding of epibatidine to the α7 nAChR as identified through mutagenesis studies, along with parameters from a molecular dynamics simulation of the complex. Data for the α4β2 subtype from a single comprehensive study is not readily available.

Pre Clinical Neuropharmacological Investigations of Epibatidine and Analogs

Modulation of Neurotransmitter Release and Cholinergic Pathways

As a powerful nAChR agonist, (-)-Epibatidine directly activates cholinergic pathways, mimicking the action of the endogenous neurotransmitter acetylcholine (B1216132). This activation is a primary mechanism through which it modulates the release of several key neurotransmitters in the brain. The binding of epibatidine (B1211577) to nAChRs, which are ligand-gated ion channels, causes them to open, allowing the influx of cations like Na+ and Ca2+. This influx leads to neuronal depolarization and triggers voltage-gated calcium channels, culminating in the release of neurotransmitters from presynaptic terminals. oup.com

(-)-Epibatidine demonstrates a profound influence on the release of catecholamines. oup.com Ex vivo studies using rat brain slices have shown that it produces a concentration-dependent and calcium-dependent increase in the release of dopamine (B1211576) from the striatum and noradrenaline (norepinephrine) from the hippocampus and thalamus. oup.comnih.gov The potency of epibatidine in stimulating this release is significantly higher—by 50 to 4,000 times—than that of nicotine (B1678760), depending on the specific brain region and response measured. oup.com This release mechanism is sensitive to tetrodotoxin, indicating the involvement of voltage-gated sodium channels. nih.gov Antagonist studies further reveal the complexity of this modulation, suggesting that different nAChR subtypes are involved; for instance, dihydro-β-erythroidine inhibits epibatidine-induced dopamine release but not noradrenaline release. nih.gov

The interaction of (-)-Epibatidine with the serotonergic system is multifaceted. While activation of nAChRs is generally known to facilitate the release of serotonin (B10506) (5-HT), research indicates that epibatidine also acts as a competitive antagonist at serotonin type 3 receptors (5-HT3Rs). oup.comnih.gov In neuroblastoma cell lines, epibatidine was found to inhibit serotonin-induced currents, suggesting that some of its physiological effects may be mediated through the blockade of these specific serotonin receptors. nih.gov This dual action highlights the compound's complex pharmacological profile.

The direct influence of (-)-Epibatidine on the release of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the CNS, is less definitively characterized in the available literature. However, nAChRs are known to be expressed on GABAergic neurons, and their activation can modulate GABA release, suggesting an indirect pathway by which epibatidine could influence inhibitory neurotransmission. drugbank.com

Interactive Table: Effect of (-)-Epibatidine on Neurotransmitter Release

| Neurotransmitter | Effect of (-)-Epibatidine | Brain Region Studied | Receptor Subtypes Implicated | Reference |

|---|---|---|---|---|

| Dopamine | ↑ Release | Striatum | nAChRs sensitive to dihydro-β-erythroidine | nih.gov |

| Noradrenaline | ↑ Release | Hippocampus, Thalamus | nAChRs sensitive to D-tubocurarine | nih.gov |

| Serotonin (5-HT) | Antagonist at 5-HT3R | Neuroblastoma cells | 5-HT3R | nih.gov |

(-)-Epibatidine functions as an exogenous agonist at nAChRs, directly stimulating these receptors in a manner similar to acetylcholine (ACh). cloudfront.net By binding to and activating nAChRs, it effectively hijacks cholinergic signaling pathways. This activation leads to the aforementioned downstream release of various neurotransmitters. oup.com Current research primarily focuses on the consequences of nAChR activation by epibatidine rather than its direct effects on the synthesis of ACh itself. The mechanism of action is centered on receptor stimulation, which initiates a cascade of events including ion channel opening, membrane depolarization, and ultimately, the Ca2+-dependent release of neurotransmitters from presynaptic terminals where nAChRs are located.

Receptor Desensitization and Upregulation in Neural Systems

Chronic administration of potent nAChR agonists like (-)-Epibatidine leads to significant neuroadaptive changes in the brain, most notably receptor desensitization and a paradoxical upregulation of receptor binding sites.

While chronic exposure to (-)-Epibatidine leads to an increase in the total number of nAChR binding sites, it also causes a functional downregulation through receptor desensitization. nih.gov Upon prolonged or repeated exposure to an agonist, nAChRs can enter a desensitized state, where the receptor is occupied by the agonist but the ion channel remains closed and unresponsive to further stimulation. nih.gov This process represents a key cellular mechanism to prevent over-stimulation and excitotoxicity. Electrophysiological studies have demonstrated that continuous application of nicotinic agonists results in a decline in the current passed through the receptor channel, even as the agonist remains bound. nih.gov This agonist-induced desensitization effectively uncouples receptor binding from its functional response, leading to a state of acute functional tolerance.

A hallmark of chronic exposure to nicotinic agonists, including by extension (-)-Epibatidine, is the upregulation of nAChR expression, particularly the high-affinity α4β2 subtype. nih.gov Studies using radioligand binding assays consistently show an increase in the number of [3H]epibatidine binding sites in various brain regions following long-term nicotine treatment. researchgate.net This upregulation is believed to be a compensatory response to prolonged receptor desensitization. nih.gov

Functionally, this upregulation is complex. While the total number of receptors increases, many of these receptors may be in a desensitized, high-affinity state. However, studies on human α4β2 nAChRs expressed in cell lines have shown that after chronic nicotine exposure and subsequent washout, the receptors can become "hyperfunctional," exhibiting higher apparent affinity for ACh and currents of greater amplitudes with reduced desensitization. nih.gov This suggests that chronic exposure fundamentally alters the functional state of the receptor population, creating a long-lasting "memory" of the exposure. nih.gov

In Vitro and Ex Vivo Models for Studying nAChR Function

The elucidation of (-)-Epibatidine's neuropharmacological profile has been heavily reliant on a variety of in vitro and ex vivo experimental models. These systems allow for controlled investigation of its interactions with specific receptor subtypes and its effects on neuronal function.

In vitro models are essential for detailed molecular and cellular analysis. Radioligand binding assays using homogenates of rat brain membranes or membranes from cells expressing specific nAChR subtypes are used to determine the binding affinity (Ki) of epibatidine and its analogs for different nAChRs, such as α4β2 and α7. nih.govacs.org Functional studies are often conducted using human cell lines like Human Embryonic Kidney (HEK-293) cells or neuroblastoma lines (e.g., TE671, N1E-115) that are engineered to express specific nAChR subunit combinations. nih.govbiorxiv.org In these cellular systems, techniques like patch-clamp electrophysiology and fluorescence-based assays can measure ion flux and changes in membrane potential to quantify the agonist or antagonist properties of a compound. nih.govbiorxiv.org The Xenopus oocyte expression system is another powerful in vitro tool, where injection of RNAs for specific nAChR subunits allows for the creation of well-defined receptor subtypes for precise electrophysiological characterization. nih.govnih.gov

Ex vivo models utilize intact tissue preparations, preserving local synaptic circuitry and providing a bridge between molecular studies and in vivo effects. The most common ex vivo models are acute brain slices from various regions like the striatum, hippocampus, or thalamus. oup.comnih.govcreative-biolabs.com These slices can be maintained in artificial cerebrospinal fluid, and researchers can stimulate them and measure the resulting release of radiolabeled neurotransmitters to assess the modulatory effects of compounds like epibatidine. oup.comnih.gov Other isolated tissues, such as the rodent vas deferens, are used to study the effects of nAChR activation on peripheral neurotransmitter release. nih.gov Organotypic brain slice cultures, which can be maintained for longer periods, offer a way to study more long-term changes in neural circuits. frontiersin.orgimrpress.com

Interactive Table: Models for Pre-clinical Investigation of (-)-Epibatidine

| Model Type | Specific Model | Application | Key Findings/Measurements | Reference |

|---|---|---|---|---|

| In Vitro | Radioligand Binding Assays | Determination of binding affinity | Ki values for nAChR subtypes (e.g., α4β2, α7) | nih.gov, acs.org |

| In Vitro | Xenopus Oocytes | Electrophysiological characterization | Agonist/antagonist efficacy (EC50, IC50) at specific receptor compositions | nih.gov, nih.gov |

| In Vitro | Transfected Cell Lines (HEK-293) | Functional analysis of human nAChRs | Ion flux, calcium imaging, electrophysiology, receptor upregulation | nih.gov |

| Ex Vivo | Acute Brain Slices | Measurement of neurotransmitter release | Ca2+-dependent release of dopamine, noradrenaline | nih.gov, oup.com |

| Ex Vivo | Isolated Vas Deferens | Study of peripheral neurotransmitter release | Augmentation of evoked and spontaneous neurotransmitter release | nih.gov |

Use in Cultured Neurons and Synaptosomes

(-)-Epibatidine has been instrumental in elucidating the function and distribution of nicotinic acetylcholine receptors (nAChRs) in vitro. In cultured dorsal root ganglion neurons, (+/-)-epibatidine has been observed to inhibit the capsaicin (B1668287) response, suggesting a modulatory role on vanilloid receptor signaling that may not be directly dependent on nicotinic current activation. nih.gov This interaction points to a complex interplay between different receptor systems at the cellular level.

Studies on primary cultures of mouse embryonic neurons have utilized radiolabeled epibatidine to investigate the distribution and regulation of nAChRs. For instance, research on hippocampal and diencephalic neuronal cultures revealed that a significant portion of [¹²⁵I]epibatidine binding sites are located on the cell surface. Chronic exposure to nicotine in these cultures led to an upregulation of both surface and intracellular epibatidine binding sites, indicating changes in receptor trafficking and density. nih.gov However, this increase in receptor number was not always accompanied by a corresponding increase in nicotine-stimulated calcium influx, suggesting that the upregulated receptors may be in a desensitized or inactive state. nih.gov In pheochromocytoma (PC-12) cells, a model for neuronal cells, both (+)- and (-)-epibatidine demonstrated potent agonist activity at ganglionic-type nAChRs, stimulating sodium influx. nih.gov

Application in Isolated Tissue Preparations (e.g., Vas Deferens, Retina)

Isolated tissue preparations have provided a valuable platform for characterizing the physiological effects of (-)-epibatidine. In the mouse and guinea pig isolated vas deferens, epibatidine's effects on neurotransmitter release are highly dependent on the method of application. Rapid application of epibatidine in the mouse vas deferens led to a significant increase in the frequency of spontaneous excitatory junction potentials (SEJPs), indicating an enhancement of spontaneous neurotransmitter release. wikipedia.org In contrast, slow bath application often had no significant effect, likely due to rapid desensitization of the nAChRs. wikipedia.org In the guinea pig vas deferens, epibatidine produced a significant and sustained increase in the amplitude of electrically evoked excitatory junction potentials (EJPs). wikipedia.org

The developing retina has been a particularly important model for studying the role of nAChRs in neural development, with epibatidine being a key pharmacological tool. Spontaneous, correlated bursts of action potentials among retinal ganglion cells (RGCs), known as retinal waves, are crucial for the proper wiring of the visual system. These waves are largely driven by cholinergic transmission. Application of epibatidine to isolated retinal preparations from various species, including mice and ferrets, has been consistently shown to block these cholinergic retinal waves. nih.govoup.comnih.govdrugbank.com Interestingly, while epibatidine abolishes the correlated wave activity, it does not silence all RGC action potentials; some neurons remain tonically active or even show increased firing. nih.govdrugbank.com

Electrophysiological Characterization in Expression Systems (e.g., Xenopus Oocytes)

Xenopus oocytes provide a robust and widely used heterologous expression system for detailed electrophysiological studies of ion channels, including nAChRs. nih.govnih.gov By injecting cRNA encoding specific nAChR subunits into the oocytes, researchers can create functional receptors in the oocyte membrane and record the ion currents generated in response to agonists like epibatidine using two-electrode voltage clamp techniques. nih.govnih.gov

This system has been pivotal in characterizing the subunit selectivity and functional properties of epibatidine and its analogs. For example, studies using Xenopus oocytes expressing different combinations of nAChR subunits have helped to identify the α4β2 subtype as a high-affinity binding site for epibatidine. oup.com Electrophysiological recordings from oocytes expressing wild-type and mutant α7 nAChRs have been used to create dose-response curves for epibatidine-evoked currents, providing insights into the structure-function relationships of these receptors. This technique allows for a precise quantification of the potency and efficacy of epibatidine at specific nAChR subtypes, which is crucial for understanding its pharmacological profile. The large size and robustness of the oocytes facilitate these detailed electrophysiological investigations. nih.govnih.gov

Investigating Central Nervous System Effects

Receptor Mapping and Regional Distribution in Brain

Radiolabeled epibatidine, particularly [³H]epibatidine, has been an invaluable tool for mapping the distribution of nAChRs in the brain due to its high affinity and low non-specific binding. Autoradiographic studies in human and animal brains have revealed a distinct regional distribution of epibatidine binding sites.

In the human brain, (+/-)-[³H]epibatidine binding is particularly high in the thalamus and cerebellum, with a somewhat different distribution pattern compared to [³H]nicotine, suggesting that epibatidine labels a different or broader population of nAChR subtypes. Competition studies in the human temporal cortex have shown that epibatidine binds to at least two distinct sites with different affinities. Similarly, in the mouse brain, in vivo labeling with [³H]epibatidine has demonstrated a specific regional accumulation, which can be blocked by other nicotinic drugs, confirming the specificity of the binding. Chronic nicotine treatment in mice has been shown to cause a region-specific upregulation of [¹²⁵I]epibatidine binding sites, with notable increases in areas like the thalamus, superior colliculus, and cortex.

Table 1: Regional Distribution of (+/-)-[³H]Epibatidine Binding in Human Brain

| Brain Region | Relative Binding Level |

|---|---|

| Thalamus | High |

| Cerebellum | High |

| Temporal Cortex | Moderate |

| Frontal Cortex | Moderate |

Data synthesized from literature reports.

Impact on Neural Circuitry and Network Activity (e.g., Retinal Waves)

(-)-Epibatidine has a profound impact on the activity of developing neural circuits, most notably demonstrated by its effect on retinal waves. Retinal waves are a form of spontaneous, patterned neural activity that propagates across the developing retina and are essential for the refinement of retinotopic maps in higher visual centers like the superior colliculus and visual cortex. oup.com This activity is primarily mediated by cholinergic signaling through nAChRs during early developmental stages (Stage II waves).

Role in Animal Models of Neuropsychiatric Relevance (mechanistic focus)

While direct studies using (-)-epibatidine in animal models of neuropsychiatric disorders are limited, its mechanism of action through nAChRs provides a crucial framework for understanding its potential role. Dysfunction of the nicotinic cholinergic system, particularly involving α7 and α4β2 nAChR subtypes, has been strongly implicated in the pathophysiology of disorders like schizophrenia, depression, and anxiety. oup.com

In the context of schizophrenia, a key endophenotype is a deficit in sensory gating, often measured by the P50 auditory-evoked potential. Animal models have shown that antagonists of the α7 nAChR can disrupt normal sensory gating, mimicking the deficit seen in patients. oup.com Conversely, nicotinic agonists can normalize this deficit. oup.com Epibatidine, by potently acting on nAChRs, can be used to probe the function of these circuits. Its ability to induce the release of neurotransmitters like dopamine and norepinephrine (B1679862) is also highly relevant, as these systems are known to be dysregulated in schizophrenia. nih.gov

The hippocampus, a brain region critical for memory and implicated in several neuropsychiatric disorders, shows high levels of epibatidine binding. wikipedia.org Animal models of schizophrenia often exhibit hippocampal hyperactivity, which is thought to stem from impaired inhibitory interneuron function. wikipedia.org Given that nAChRs are expressed on these interneurons, epibatidine could be used mechanistically to modulate their activity and study the downstream effects on hippocampal circuitry and related behaviors. Although epibatidine itself has not been developed as a therapeutic due to its narrow therapeutic index, its use in pre-clinical models helps to validate nAChRs as a target for novel drugs. nih.gov For instance, analogs of epibatidine have been evaluated in animal models of neuropathic pain, a condition with significant neuropsychiatric comorbidity, demonstrating the potential for developing subtype-selective nAChR agonists with improved safety profiles. nih.govnih.gov Furthermore, epibatidine has been shown to have neuroprotective effects in animal models, upregulating factors like fibroblast growth factor (FGF-2), which could be relevant to the neurodegenerative aspects of some chronic psychiatric illnesses.

Peripheral Nervous System Activity

(-)-Epibatidine, a potent chloropyridyl azabicyclic compound, demonstrates significant activity within the peripheral nervous system, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). drugbank.commdpi.com These ligand-gated ion channels are crucial for synaptic transmission at various sites, including autonomic ganglia and the neuromuscular junction. drugbank.comwikipedia.org The broad-spectrum activity of epibatidine at these peripheral receptors underlies many of its potent physiological effects. nih.govnih.gov Its interactions are complex, often characterized by high-potency agonism that can lead to receptor desensitization. nih.gov

Effects on Ganglionic Nicotinic Receptors

(-)-Epibatidine is a powerful agonist at ganglionic-type nicotinic receptors. nih.govnih.gov These receptors, often composed of α3 and β4 subunits (α3β4), are critical for neurotransmission in the autonomic nervous system. mdpi.comoup.com The toxicity profile of epibatidine is considered to be partly related to its ability to strongly activate these ganglionic α3β4 nAChRs. mdpi.comnih.gov

Preclinical studies using various in vitro and in situ models have confirmed the potent effects of epibatidine. In pheochromocytoma (PC-12) cells, which are a common model for studying ganglionic neurons, both enantiomers of epibatidine show potent agonist activity. nih.gov Research demonstrated that (-)-epibatidine stimulates sodium influx in these cells with a high degree of potency. nih.gov The agonistic effects of epibatidine have also been observed in tissue preparations. For example, in the guinea-pig ileum, epibatidine induces contraction by activating nAChRs on the intrinsic cholinergic neurons. nih.gov Furthermore, in pithed and atropinized rats, epibatidine causes a rise in blood pressure, an effect mediated by the activation of ganglionic nAChRs. nih.gov These agonistic actions are often followed by a prolonged period of receptor desensitization, where the receptors become unresponsive to further stimulation. nih.gov

Table 1: In Vitro Activity of Epibatidine Enantiomers at Ganglionic-Type Nicotinic Receptors. This table summarizes the potency of (-)-Epibatidine and its enantiomer in stimulating sodium influx (EC50) and their binding affinity (Ki) in rat brain membranes. Data sourced from nih.gov.

Epibatidine As a Chemical Biology and Neuroscience Research Tool

Probing nAChR Subtype Functionality and Distribution

The diverse family of nAChRs, composed of various subunit combinations, presents a significant challenge to understanding their individual physiological roles. (-)-Epibatidine's distinct affinity profile for different nAChR subtypes has made it an invaluable molecular probe for differentiating and characterizing these receptor populations.

Selective Ligand for Differentiating nAChR Populations

(-)-Epibatidine exhibits a remarkably high affinity for certain nAChR subtypes, most notably the α4β2 subtype, while displaying a lower affinity for others, such as the α7 subtype. This differential binding allows researchers to selectively label and quantify specific nAChR populations in various tissues and cell preparations. For instance, radiolabeled ³H-epibatidine has been extensively used in binding assays to delineate the distribution of α4β2* nAChRs (the asterisk indicates the possible presence of an accessory subunit) in the brain. mdpi.comnih.gov

The binding affinities of (-)-epibatidine for different nAChR subtypes are well-documented and provide a clear basis for its use as a selective tool.

Interactive Data Table: Binding Affinity of (-)-Epibatidine for nAChR Subtypes

| nAChR Subtype | Binding Affinity (Ki) |

| α4β2 | 0.02 nM - 50 pM sigmaaldrich.com |

| α7 | 20 nM - 233 nM |

| α3β4 | - |

| Muscle-type | - |

Note: Ki values can vary depending on the experimental conditions and the specific radioligand used in the assay.

This selectivity has been instrumental in mapping the anatomical distribution of nAChR subtypes in the central and peripheral nervous systems, providing crucial insights into their potential roles in various physiological processes.

Tool for Investigating Physiological Roles of Specific nAChR Subtypes

By selectively activating specific nAChR subtypes, (-)-epibatidine allows researchers to investigate their downstream physiological effects. For example, the application of (-)-epibatidine in neuronal preparations can help elucidate the role of α4β2 nAChRs in neurotransmitter release, neuronal excitability, and synaptic plasticity. Studies using epibatidine (B1211577) and its analogs have contributed to understanding the involvement of specific nAChR subtypes in processes such as pain perception, learning and memory, and the reinforcing effects of nicotine (B1678760). nih.gov The development of analogs with even greater subtype selectivity, inspired by the epibatidine scaffold, continues to refine our understanding of the distinct functions of each nAChR population. researchgate.net

Facilitating Discovery of Novel Nicotinic Ligands

The potent and specific interaction of (-)-epibatidine with nAChRs makes it an ideal starting point and tool for the discovery and development of novel nicotinic ligands with improved therapeutic profiles.

Use in High-Throughput Screening Assays

Radiolabeled forms of epibatidine, particularly ³H-epibatidine, are widely employed in competitive binding assays, a cornerstone of high-throughput screening (HTS) campaigns. mdpi.comnih.gov In these assays, a vast library of chemical compounds is screened for their ability to displace ³H-epibatidine from its binding site on nAChRs. Compounds that effectively compete with ³H-epibatidine are identified as potential nAChR ligands. This approach allows for the rapid identification of novel chemical scaffolds that can be further optimized for desired pharmacological properties, such as improved subtype selectivity and reduced toxicity. While direct examples of large-scale HTS campaigns are often proprietary, the principle of using high-affinity radioligands like ³H-epibatidine is a fundamental and widely adopted strategy in drug discovery. sigmaaldrich.com

Development of Fluorescent and Photoaffinity Probes

The chemical structure of epibatidine has served as a template for the rational design of sophisticated molecular probes. Fluorescent analogs of epibatidine have been synthesized to visualize nAChRs in living cells and tissues. mdpi.com These probes, such as nifrodansyl and nifrofam, allow for real-time imaging of receptor distribution and trafficking, providing dynamic insights into their cellular biology.

Furthermore, photoaffinity probes derived from epibatidine have been instrumental in mapping the ligand-binding domains of nAChRs. [³H]Epibatidine itself can act as a photoaffinity label upon UV irradiation, covalently attaching to amino acid residues within the binding pocket. sigmaaldrich.com This technique has been crucial in identifying the specific amino acids that contribute to the high-affinity binding of epibatidine and other nicotinic agonists, thereby refining our understanding of the molecular architecture of the nAChR binding site.

Advancing Understanding of Cholinergic Signaling

The collective application of (-)-epibatidine and its derivatives as research tools has profoundly advanced our understanding of cholinergic signaling. By enabling the precise dissection of nAChR subtype function and distribution, this remarkable compound has shed light on the intricate roles of acetylcholine (B1216132) in the nervous system. The insights gained from studies utilizing epibatidine have been critical in forming our current understanding of the involvement of nAChRs in a wide range of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases. The continued use of epibatidine-based tools promises to further unravel the complexities of the cholinergic system and pave the way for the development of novel therapeutics targeting nAChRs.

Elucidating Mechanisms of Synaptic Transmission

(-)-Epibatidine has been instrumental in clarifying the mechanisms of synaptic transmission, primarily through its potent agonistic activity at nAChRs, which are ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems. nih.govnih.gov

Research utilizing (-)-Epibatidine has demonstrated its ability to stimulate the release of various neurotransmitters. For instance, studies on rat brain slices have shown that epibatidine induces a concentration-dependent and calcium-dependent release of dopamine (B1211576) from striatal slices and norepinephrine (B1679862) from hippocampal and thalamic slices. mdpi.com This effect is sensitive to tetrodotoxin, indicating the involvement of voltage-gated sodium channels and highlighting the role of nAChRs in modulating the release of these key catecholamines. mdpi.com

Furthermore, the use of specific antagonists in conjunction with epibatidine has helped to differentiate the roles of various nAChR subtypes in neurotransmitter release. For example, the release of norepinephrine stimulated by epibatidine can be blocked by tubocurarine, whereas the release of dopamine is inhibited by dihydro-β-erythroidine, suggesting that distinct nAChR subtypes mediate the release of these neurotransmitters. mdpi.comnih.gov

The manner of application of epibatidine has also provided insights into synaptic mechanisms. Rapid application to the mouse vas deferens leads to an increase in the frequency of spontaneous excitatory junction potentials (SEJPs), while slow application has no significant effect, likely due to rapid receptor desensitization. drugbank.com This demonstrates the critical role of agonist concentration dynamics at the synapse in determining the physiological response.

Table 1: Effects of (-)-Epibatidine on Neurotransmitter Release

| Brain Region | Neurotransmitter Released | Key Findings | Reference |

|---|---|---|---|

| Striatum (rat) | Dopamine | Concentration- and calcium-dependent release; inhibited by dihydro-β-erythroidine. | mdpi.com |

| Hippocampus and Thalamus (rat) | Norepinephrine | Concentration- and calcium-dependent release; inhibited by tubocurarine. | mdpi.com |

| Mouse Vas Deferens | ATP (as excitatory junction potentials) | Rapid application increases spontaneous release; slow application is ineffective due to desensitization. | drugbank.com |

Investigating Receptor Dynamics and Allosteric Modulation

The high affinity of (-)-Epibatidine for various nAChR subtypes makes it an exceptional tool for investigating receptor dynamics, including conformational changes, desensitization, and the effects of allosteric modulators. researchgate.netoup.com

Studies using (-)-Epibatidine have revealed significant insights into the differential properties of nAChR subtypes based on their subunit composition and stoichiometry. For example, epibatidine and its analogs can distinguish between high-sensitivity (HS) and low-sensitivity (LS) α4β2 receptors, which differ in their subunit ratio. These compounds cause prolonged activation of HS receptors but potently desensitize LS receptors, highlighting the critical role of subunit arrangement in receptor function. researchgate.net

The phenomenon of receptor desensitization, a common feature of ligand-gated ion channels, has been extensively studied using epibatidine. Its potent and sustained activation of nAChRs allows for the detailed characterization of the kinetics and molecular determinants of the desensitized state. researchgate.netnih.gov This is crucial for understanding the physiological and pathological consequences of prolonged or excessive nAChR stimulation.

Furthermore, while epibatidine itself is an orthosteric agonist, binding to the same site as acetylcholine, its high affinity and subtype selectivity make it a valuable probe for studying the effects of positive allosteric modulators (PAMs). PAMs bind to a site on the receptor that is distinct from the agonist binding site and can enhance the effects of the agonist. By using a fixed concentration of epibatidine to activate a specific nAChR subtype, researchers can then introduce PAMs to study how they modulate receptor function, providing a clearer picture of the allosteric binding sites and their mechanisms of action.

Table 2: Use of (-)-Epibatidine in Studying nAChR Dynamics

| Research Area | Key Contribution of (-)-Epibatidine | Example Finding | Reference |

|---|---|---|---|

| Receptor Subtype Diversity | Differentiates between nAChR subtypes based on subunit composition. | Distinguishes between high- and low-sensitivity α4β2 receptors. | researchgate.net |

| Receptor Desensitization | Induces potent and sustained desensitization, allowing for detailed study of this state. | Epibatidine analogs potently desensitize low-sensitivity α4β2 receptors. | researchgate.net |

| Allosteric Modulation | Serves as a specific orthosteric probe to characterize the effects of positive allosteric modulators. | Enables the study of how PAMs enhance agonist effects at specific nAChR subtypes. |

Contribution to Therapeutic Concept Development

The unique pharmacological profile of (-)-Epibatidine has significantly contributed to the conceptual development of novel therapeutics for a variety of conditions, primarily by validating nAChRs as viable drug targets.

Informing Strategies for Non-Opioid Analgesia (mechanistic basis)

One of the most significant contributions of epibatidine research has been in the field of non-opioid analgesia. Its potent analgesic effects, which are not mediated by opioid receptors, established nAChRs as a promising target for pain management. mdpi.comnih.gov The analgesic action of epibatidine is attributed to its interaction with nAChRs, particularly the α4β2 subtype, in the central nervous system. mdpi.commmsl.cz

The development of epibatidine analogs, such as ABT-594, was a direct result of the insights gained from studying the parent compound. These analogs were designed to retain the analgesic properties of epibatidine while reducing its toxicity by improving selectivity for specific nAChR subtypes. mmsl.cz Preclinical studies with ABT-594 demonstrated its ability to selectively inhibit the transmission of pain signals without the adverse effects associated with opioids, such as respiratory depression and dependence. mmsl.cz This line of research has provided a strong mechanistic basis for the development of nAChR agonists as a novel class of non-opioid analgesics. muni.cznih.gov

Exploring Potential for Cognitive Enhancement (pre-clinical mechanistic insights)

Research into nAChR function, spurred by tools like epibatidine, has also pointed towards their role in cognitive processes such as learning and memory. nih.govnih.gov This has led to the exploration of nAChR agonists for cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

Preclinical studies with epibatidine analogs have provided mechanistic insights into this potential therapeutic application. For example, the nicotinic agonist ABT-418, an analog of epibatidine, has been investigated for its potential to improve cognitive function. mmsl.cz The rationale is that activation of specific nAChR subtypes, such as α4β2, in brain regions critical for memory and attention, like the hippocampus, can enhance cholinergic neurotransmission and improve cognitive performance. nih.gov Another nicotinic partial agonist, ispronicline, has shown promise in animal models by improving cognitive function in tasks such as object recognition and the radial arm maze. These preclinical findings suggest that targeting nAChRs with selective agonists could be a viable strategy for mitigating cognitive decline.

Investigating Neuroprotection via nAChR Modulation

There is a growing body of evidence suggesting that activation of nAChRs can exert neuroprotective effects, and (-)-Epibatidine has been a valuable tool in these investigations. mdpi.comnih.gov Studies have shown that epibatidine can protect neurons from various toxic insults, in part by modulating intracellular signaling pathways that promote cell survival. nih.gov

One key mechanism of epibatidine-induced neuroprotection involves the upregulation of heme oxygenase-1 (HO-1), a critical enzyme in the cellular defense against oxidative stress. nih.gov In bovine chromaffin cells, epibatidine was shown to double the amount of HO-1, and inhibition of HO-1 reversed the protective effects of epibatidine. nih.gov This suggests that nAChR activation by epibatidine can trigger an antioxidant and anti-apoptotic response. mdpi.com

Furthermore, the neuroprotective effects of nAChR agonists are also linked to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is crucial for promoting neuronal survival and inhibiting apoptosis. The ability of nAChR agonists to activate the PI3K/Akt pathway provides another mechanistic link between nAChR modulation and neuroprotection. nih.gov

Table 3: Therapeutic Concepts Informed by (-)-Epibatidine Research

| Therapeutic Area | Mechanistic Insight from (-)-Epibatidine Research | Example Analog/Compound | Reference |

|---|---|---|---|

| Non-Opioid Analgesia | Activation of central nAChRs (e.g., α4β2) modulates pain pathways. | ABT-594 | mmsl.cz |

| Cognitive Enhancement | Activation of nAChRs in brain regions involved in learning and memory. | ABT-418, Ispronicline | mmsl.cz |

| Neuroprotection | Upregulation of heme oxygenase-1 and activation of the PI3K/Akt signaling pathway. | (-)-Epibatidine | nih.govnih.gov |

Future Directions and Unanswered Questions in Epibatidine Research

Refinement of nAChR Subtype Selectivity and Allosteric Modulators

A primary challenge and a significant area of future research lie in refining the selectivity of epibatidine-based compounds for specific nAChR subtypes. Epibatidine (B1211577) itself exhibits high affinity for several nAChR subtypes, including α4β2, α3β4, and to a lesser extent, α7. wikipedia.org This lack of selectivity is a major contributor to its toxic effects. mdpi.com The development of analogs with enhanced selectivity for particular subtypes, such as the α4β2 receptor implicated in pain perception, is a critical goal. mdpi.comwikipedia.org

The exploration of allosteric modulators presents a promising strategy to achieve this. nih.gov Unlike orthosteric ligands that bind directly to the acetylcholine (B1216132) binding site, allosteric modulators bind to distinct sites on the receptor, altering its response to agonists like acetylcholine. nih.govmdpi.com This approach offers the potential for more subtle and selective modulation of receptor function. Research into both positive allosteric modulators (PAMs), which enhance receptor activation, and negative allosteric modulators (NAMs), which inhibit it, is a burgeoning field. nih.govmdpi.com Identifying and characterizing the allosteric binding sites on different nAChR subtypes is a key unanswered question that will drive the design of novel, highly selective drugs. nih.gov

| Compound Type | Mechanism of Action | Potential Advantage |

| Selective Agonists | Directly activate specific nAChR subtypes. | Target specific physiological pathways. |

| Allosteric Modulators | Bind to a site distinct from the agonist binding site to modulate receptor function. | Offer finer control and potentially greater subtype selectivity. |

Advanced Synthetic Methodologies for Novel Analog Generation

The generation of novel epibatidine analogs with improved therapeutic profiles is intrinsically linked to advancements in synthetic chemistry. nih.gov While numerous synthetic routes to epibatidine have been developed since its structure was elucidated, the focus is now shifting towards methods that allow for precise and efficient modification of the core structure. nih.govscielo.br

Future research will likely concentrate on:

Developing stereoselective syntheses: The stereochemistry of epibatidine and its analogs can significantly influence their activity and selectivity. nih.gov

Employing modern synthetic techniques: Methods such as ring-closing metathesis, Suzuki/Negishi coupling reactions, and chemoenzymatic strategies are being utilized to create diverse libraries of analogs with modifications at various positions of the 7-azabicyclo[2.2.1]heptane core and the pyridinyl substituent. scielo.br

Structure-Activity Relationship (SAR) studies: The synthesis of a wide range of analogs is crucial for comprehensive SAR studies. nih.gov These studies help to identify the key structural features responsible for affinity, selectivity, and functional activity at different nAChR subtypes, guiding the design of more potent and less toxic compounds. researchgate.net

Deeper Elucidation of Complex Signaling Pathways

While the primary action of epibatidine is the activation of nAChRs, the downstream signaling cascades initiated by this activation are complex and not fully understood. frontierspartnerships.org Future research needs to delve deeper into these intricate pathways to gain a comprehensive understanding of epibatidine's pharmacological effects.

Key areas for investigation include:

Neurotransmitter Release: Activation of presynaptic nAChRs by epibatidine can modulate the release of various neurotransmitters, including acetylcholine, norepinephrine (B1679862), serotonin (B10506), and GABA. frontierspartnerships.org Understanding the precise mechanisms and subtype-specific effects on neurotransmitter release is crucial.

Second Messenger Systems: Beyond direct ion channel gating, nAChR activation can trigger intracellular second messenger pathways. Elucidating these pathways will provide a more complete picture of the cellular responses to epibatidine.

Receptor Trafficking and Desensitization: Chronic exposure to agonists like epibatidine can lead to receptor desensitization and changes in receptor expression levels. Investigating the molecular mechanisms underlying these processes is essential for understanding the long-term effects of epibatidine and for developing strategies to mitigate tolerance.

Integration of Structural Biology with Functional Pharmacology

A powerful future direction in epibatidine research involves the tight integration of structural biology with functional pharmacology. nih.gov High-resolution structures of nAChRs in complex with epibatidine and its analogs can provide invaluable atomic-level insights into ligand binding and receptor activation.

Techniques such as X-ray crystallography and cryo-electron microscopy are being used to determine the three-dimensional structures of nAChRs and the homologous acetylcholine-binding proteins (AChBPs). nih.gov These structures can reveal:

The precise orientation of epibatidine within the binding pocket. nih.gov

The key amino acid residues involved in ligand recognition and binding. nih.gov

The conformational changes that occur upon ligand binding and lead to channel gating.

By combining this structural information with functional data from electrophysiology and binding assays, researchers can build more accurate computational models of ligand-receptor interactions. researchgate.net This integrated approach will facilitate the rational design of novel epibatidine analogs with tailored pharmacological profiles, ultimately accelerating the development of new and improved therapies targeting the nicotinic acetylcholine receptor system.

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing (-)-Epibatidine dihydrochloride and confirming its purity?

- Methodology :

- Use 6-chloronicotinic acid as a starting material, followed by stereoselective reduction and cyclization. Dry tetrahydrofuran (THF) over sodium metal with benzophenone to ensure anhydrous conditions .

- Confirm purity via HPLC (≥98% purity threshold) and structural integrity using NMR (e.g., Varian Mercury 300 MHz in CDCl₃ or D₂O for dihydrochloride salts) and IR spectroscopy. Mass spectrometry (e.g., Shimadzu instruments) validates molecular weight .

Q. How can researchers assess (-)-Epibatidine’s stability under experimental conditions?

- Methodology :

- Conduct accelerated degradation studies using GC-FID (Gas Chromatography-Flame Ionization Detection) to monitor decomposition products in solvents like DMSO or methanol .

- Store lyophilized powder in desiccated conditions at -20°C to prevent hygroscopic degradation. Regularly verify stability via HPLC and compare retention times against reference standards .

Q. What in vitro assays are used to quantify (-)-Epibatidine’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodology :

- Perform competitive binding assays with [¹²⁵I]-epibatidine in α4β2-nAChR-rich tissues (e.g., mouse cerebral cortex membranes). Calculate Ki values using Cheng-Prusoff equation to account for ligand concentration and IC₅₀ shifts .

- Validate specificity using antagonists like dihydro-β-erythroidine (DHβE) and mecamylamine to block α4β2 and α7 subtypes, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictory Ki values for (-)-Epibatidine across binding studies?

- Methodology :

- Variables to control : Tissue source (e.g., rodent vs. human), receptor subunit composition (e.g., α4β2 vs. α4β2α5), and assay temperature (25°C vs. 37°C). For example, α5 subunit co-expression may alter binding kinetics .

- Data normalization : Express Ki relative to a reference agonist (e.g., (±)-Epibatidine Ki = 0.01 nM in mouse cortex vs. 0.05 nM in hippocampal synaptosomes ).

- Statistical rigor : Use three independent experiments with triplicate measurements to calculate mean ± SEM and apply ANOVA for cross-study comparisons .

Q. What experimental designs are optimal for evaluating (-)-Epibatidine’s neuroprotective effects in vivo?

- Methodology :

- Animal models : Use METH-induced neurotoxicity in rats to assess α4β2-nAChR upregulation via [¹²⁵I]-epibatidine autoradiography in hippocampal subregions (CA1, CA3) .

- Dose-response : Administer (-)-Epibatidine subcutaneously (0.1–10 µg/kg) with saline controls. Monitor hypothermic effects as a proxy for CNS activity .

- Behavioral endpoints : Pair Novel Object Recognition (NOR) tests with post-mortem SERT density measurements to correlate cognitive recovery with serotonergic modulation .

Q. How can researchers mitigate off-target effects of (-)-Epibatidine in functional studies?

- Methodology :

- Selective agonists/antagonists : Co-administer 2′-fluorodeschloroepibatidine (RTI-7527-36) to isolate α3β4-nAChR activity or use cytisine for α4β2-specific antagonism .

- Pharmacokinetic profiling : Measure plasma half-life via LC-MS/MS and adjust dosing intervals to minimize cumulative toxicity.

- Tissue-specific analysis : Compare receptor binding in peripheral ganglia (e.g., superior cervical ganglion) vs. CNS regions to identify peripheral vs. central effects .

Data Contradiction Analysis

Q. Why do studies report divergent EC₅₀ values for (-)-Epibatidine in electrophysiological assays?

- Key factors :

- Receptor stoichiometry : α4(2)β2(3) vs. α4(3)β2(2) assemblies exhibit 10-fold differences in agonist sensitivity .

- Expression systems : Xenopus oocytes vs. HEK293 cells may differ in post-translational modifications affecting channel gating .

- Solution pH : Dihydrochloride salt formulations can alter protonation states, impacting ligand-receptor interactions .

Methodological Best Practices

- Certification : Always request Certificates of Analysis (COA) for commercial samples, verifying purity (>98%) and lot-specific HPLC/MS data .

- Ethical compliance : Obtain institutional approvals for animal studies (e.g., IACUC) and adhere to ARRIVE guidelines for in vivo reporting .

- Literature synthesis : Use systematic reviews to identify knowledge gaps (e.g., limited data on (-)-Epibatidine’s metabotropic effects) and prioritize hypothesis-driven experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products